4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine
Description
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine (CAS 380590-45-4) is a heterocyclic compound featuring two fused oxadiazole rings: a 1,3,4-oxadiazole moiety linked to a 1,2,5-oxadiazole (furazan) core via an amino group.
Structure
3D Structure
Properties
IUPAC Name |
4-(5-amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O2/c5-2-1(9-12-10-2)3-7-8-4(6)11-3/h(H2,5,10)(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKWIOMZWRTISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N)C2=NN=C(O2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves the nitration of precursor compounds. For instance, one method involves the nitration of 3-amino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan using 100% nitric acid . The reaction conditions often require careful control of temperature and the use of strong acids to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring safety protocols are in place due to the use of strong acids and potentially hazardous intermediates.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas or hydrazine for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and substituted oxadiazole compounds. These products can have different properties and applications depending on the specific functional groups introduced.
Scientific Research Applications
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:
Medicine: The compound’s derivatives are explored for their potential use in drug development, particularly for their stability and bioisosteric properties.
Mechanism of Action
The mechanism of action of 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids or proteins, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Comparisons
- Synthetic Routes: The target compound shares synthetic parallels with 4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine, which is derived from diaminofurazan via reduction and cyclization steps . In contrast, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine employs the Paal–Knorr reaction with hexanedione .
Thermal Stability :
- Biological Activity: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine demonstrates antiproliferative effects in cancer models , whereas LMM5/LMM11 show antifungal activity via thioredoxin reductase inhibition . The target compound’s bioactivity remains underexplored but is hypothesized to interact with biological targets through its amino groups.
Energetic Applications :
Physicochemical Properties
Biological Activity
4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The oxadiazole moiety is known for its diverse pharmacological properties, making such derivatives valuable in drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 176.12 g/mol. Its structure comprises two oxadiazole rings which are pivotal for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxicity : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that certain oxadiazole derivatives exhibited IC50 values (the concentration required to inhibit cell growth by 50%) in the sub-micromolar range against human leukemia and breast cancer cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5a | HepG2 | 35.58 |
| 6n | MCF-7 | 10.38 |
| 6o | U937 | <0.5 |
These results indicate that modifications in the oxadiazole structure can enhance cytotoxicity.
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses showed that treatment with certain oxadiazole derivatives led to an increase in cells at the G0/G1 phase and a decrease in G2/M phase cells . This suggests that these compounds may interfere with cell proliferation by disrupting normal cell cycle progression.
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have been explored for their antimicrobial effects. The compound's ability to inhibit bacterial growth has been documented, although specific data on this compound is limited.
Study 1: Antitumor Activity Evaluation
A detailed investigation into the antitumor activity of oxadiazole derivatives revealed that compounds with specific substitutions on the oxadiazole ring showed enhanced activity against various cancer cell lines. For example:
- Compound Analysis : The study assessed several derivatives and found that those with electron-withdrawing groups exhibited significantly higher cytotoxicity compared to their counterparts .
Study 2: Structure–Activity Relationship (SAR)
The SAR studies indicated that the presence of a second oxadiazole ring could potentially enhance the biological activity through improved interaction with biological targets such as enzymes involved in cancer progression .
Q & A
What are the established synthetic routes for 4-(5-Amino-1,3,4-oxadiazol-2-yl)-1,2,5-oxadiazol-3-amine?
Level: Basic
Methodological Answer:
The compound is synthesized via a two-step procedure:
Intermediate Preparation: 3,4-Bis(4′-aminofurazan-3′-yl)furazan is prepared using methods adapted from Zhou et al. (2007), involving cyclization of precursor nitro-substituted heterocycles .
Reduction: The intermediate undergoes reductive cleavage using stannous chloride dihydrate in a mixture of acetic anhydride, acetic acid, and HCl. The reaction is heated at 348 K for 8 hours, followed by precipitation in water and recrystallization from ethyl acetate/ether (70% yield, 99.6% purity by HPLC) .
Key Data:
- Purity Validation: CHN elemental analysis confirms stoichiometry (C 30.41%, N 47.58%, H 1.61% vs. theoretical C 30.51%, N 47.46%, H 1.69%) .
How is the crystal structure of this compound resolved, and what software is critical for refinement?
Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART APEX diffractometer (MoKα radiation, λ = 0.71073 Å) resolves the structure. Data collection includes ω-scans (2675 reflections, 1047 independent).
- Software:
- SHELXS97 : Structure solution via direct methods .
- SHELXL97 : Refinement against , achieving , , and .
- Hydrogen Placement: Located via difference Fourier maps and refined isotropically .
What challenges arise in refining the crystal structure due to molecular symmetry?
Level: Advanced
Methodological Answer:
The molecule lies on a crystallographic twofold axis, generating symmetry-equivalent atoms. Challenges include:
- Disorder Handling: Twisting of flanking oxadiazole rings (20.2° relative to the central ring) requires careful modeling of anisotropic displacement parameters .
- Hydrogen Bonding: Intramolecular N–H⋯N bonds and intermolecular chains along [102] necessitate restrained refinement to avoid overparameterization .
Data Table:
| Parameter | Value |
|---|---|
| Space group | C2/c |
| (Å) | 7.1681, 10.8147, 12.3448 |
| (°) | 103.155 |
| (ų) | 931.9 |
| 4 |
How do hydrogen-bonding networks influence the compound’s solid-state properties?
Level: Advanced
Methodological Answer:
The N–H⋯N hydrogen bonds (Table 1, ) form 1D chains along [102], stabilizing the crystal lattice and influencing mechanical/thermal stability.
- Impact on Energetics: The dense H-bond network correlates with the compound’s reported potential as an explosive material due to low hydrogen content and high nitrogen/oxygen density .
Hydrogen Bond Geometry:
| D–H⋯A | (Å) | (Å) | (°) |
|---|---|---|---|
| N2–H2A⋯N4 | 0.86 | 2.25 | 163.3 |
What analytical techniques validate purity and structural integrity post-synthesis?
Level: Basic
Methodological Answer:
- HPLC: Confirms 99.6% purity .
- Elemental Analysis (CHN): Matches theoretical stoichiometry (C, N, H within 0.1% deviation) .
- SC-XRD: Validates molecular geometry, bond lengths (e.g., C–C = 1.442–1.457 Å), and torsion angles .
What computational methods predict the compound’s stability and reactivity?
Level: Advanced
Methodological Answer:
- DFT Calculations: Optimize geometry and calculate electrostatic potential surfaces to assess nitro group reactivity and H-bond donor/acceptor capacity .
- Molecular Dynamics (MD): Simulate thermal decomposition pathways, leveraging similar oxadiazole derivatives’ data (e.g., activation energies for nitro group cleavage) .
How does molecular conformation influence the compound’s explosive potential?
Level: Advanced
Methodological Answer:
The planar oxadiazole rings and low hydrogen content (1.69% H) favor high density () and detonation velocity.
- Energetic Group Contribution: The 1,2,5-oxadiazole (furazan) rings contribute to a high heat of formation (theoretically ~400 kJ/mol) .
- Sensitivity: Hydrogen bonding reduces impact sensitivity compared to nitro-rich analogs .
What spectroscopic data are critical for characterizing this compound?
Level: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
